Oasomycin B -

Oasomycin B

Catalog Number: EVT-3162814
CAS Number:
Molecular Formula: C61H104O22
Molecular Weight: 1189.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oasomycin B is a macrolide.
Oasomycin B is a natural product found in Streptomyces hiroshimensis with data available.
Overview

Oasomycin B is a complex macrolide compound originally isolated from the bacterial species Streptomyces baldacii. This compound is notable for its antiprotozoal activity, particularly against Trichomonas vaginalis, which is a pathogenic protozoan responsible for trichomoniasis in humans. The compound has garnered attention in medicinal chemistry due to its bioactivity and potential therapeutic applications .

Source and Classification

Oasomycin B is classified as a macrolide antibiotic. It belongs to a larger family of natural products known for their diverse biological activities. The compound was first identified in a study focused on the metabolites produced by Streptomyces baldacii, highlighting the importance of microbial sources in drug discovery .

Synthesis Analysis

Methods and Technical Details

The synthesis of Oasomycin B involves several sophisticated organic reactions, primarily utilizing aldol reactions, which are pivotal in constructing its complex molecular framework. One notable approach was developed by D. A. Evans and collaborators, who employed a convergent strategy to synthesize the compound efficiently. Key steps included:

  • Aldol Reactions: These reactions were essential for forming the carbon backbone of Oasomycin B.
  • Hydrogenation: The use of Crabtree's catalyst facilitated selective hydrogenation, avoiding over-reduction that had been problematic with other catalysts like Lindlar's .
  • Protecting Group Strategies: Various protecting groups were utilized to manage functional groups during the synthesis process, ensuring high yields and purity .

The synthetic route culminated in an efficient assembly of the macrolide structure, showcasing the utility of classical organic chemistry techniques in modern synthesis.

Molecular Structure Analysis

Structure and Data

Oasomycin B has a complex molecular structure characterized by a large macrolide ring. Its molecular formula is C41H66O9C_{41}H_{66}O_9, and it features multiple stereocenters, contributing to its enantioselectivity and biological activity. The detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of stereochemistry and confirmation of structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

Oasomycin B undergoes various chemical reactions that are critical for its biological activity. Key reactions include:

  • Antiprotozoal Activity: Oasomycin B exhibits significant activity against Trichomonas vaginalis, with a Minimum Inhibitory Concentration (MIC) indicating effective inhibition of this pathogen .
  • Functional Group Transformations: The compound's reactivity can be attributed to its hydroxyl groups and other functional moieties, which can participate in further chemical modifications or interactions with biological targets.

These reactions underline the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

Process and Data

The mechanism of action of Oasomycin B primarily involves disrupting cellular processes in Trichomonas vaginalis. Although specific pathways are still under investigation, it is believed that the compound interferes with essential metabolic functions, leading to cell death. Studies have indicated that macrolides typically inhibit protein synthesis, which may be a contributing factor to their antiprotozoal effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oasomycin B has distinct physical properties that contribute to its functionality:

  • Molecular Weight: Approximately 706.95 g/mol.
  • Solubility: The solubility profile of Oasomycin B in various solvents can influence its bioavailability and therapeutic efficacy.
  • Stability: Stability studies are crucial for understanding how Oasomycin B behaves under different environmental conditions, affecting its storage and application.

These properties are critical for evaluating the compound's suitability for pharmaceutical development.

Applications

Scientific Uses

Oasomycin B holds promise in various scientific applications:

  • Antimicrobial Research: Its efficacy against protozoan infections makes it a candidate for further studies aimed at developing new treatments for trichomoniasis.
  • Synthetic Chemistry: The methodologies developed during its synthesis provide valuable insights into complex organic synthesis techniques applicable to other compounds.
  • Biological Studies: Understanding its mechanism of action can lead to advancements in drug design, particularly within the realm of antimicrobial agents.
Biosynthesis and Genetic Regulation of Oasomycin B

Polyketide Synthase (PKS) Gene Clusters in Streptomyces spp.

Oasomycin B belongs to the desertomycin family of macrocyclic lactones, biosynthesized by modular type I polyketide synthase (PKS) complexes in Streptomyces spp. These PKS clusters exhibit a characteristic modular architecture, where each module catalyzes specific elongation and modification steps. The oad (oasomycin biosynthesis) gene cluster spans ∼85 kb and encodes multi-domain enzymes including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and thioesterase (TE) domains. The TE domain is critical for macrocycle release via lactonization [2] [5].

Streptomyces PKS clusters share conserved organizational principles but exhibit substrate-specific adaptations:

  • Starter unit selection: Arginine-derived starters require specialized adenylation and loading domains
  • Module iteration: Variable re-use of KR/DH/ER domains influences reduction patterns
  • Post-PKS tailoring: Glycosylation and methylation genes flank core PKS modules

Table 1: Comparative Features of Arginine-Derived Polyketide Gene Clusters

CompoundBGC Size (kb)PKS ModulesTailoring EnzymesRegulatory Genes
Oasomycin B∼85122 Methyltransferases, 1 GlycosyltransferaseoadR (SARP)
Azalomycin F∼72101 Hydroxylase, 1 EpimeraseaveR (LuxR-type)
Desertomycin A∼90143 Dehydratases, 1 AminotransferasedesR (TetR-family)

Arginine-Derived Polyketide Biosynthetic Pathways

Oasomycin B biosynthesis initiates with a specialized arginine recruitment pathway. The amino acid undergoes a four-step enzymatic transformation to 4-guanidinobutyryl-CoA, catalyzed by:

  • Arginine decarboxylase: Converts L-arginine to agmatine
  • Agmatinase: Hydrolyzes agmatine to N-carbamoylputrescine
  • Putrescine aminotransferase: Forms 4-aminobutyraldehyde
  • Dehydrogenase/CoA-ligase: Generates 4-guanidinobutyryl-CoA [5] [7]

This activated starter unit is loaded onto the PKS loading domain, where it undergoes 12 elongation cycles with methylmalonyl-CoA extender units. A critical structural distinction separates oasomycin B from related compounds: Unlike amino-marginolactones (e.g., desertomycin A), oasomycin B lacks the terminal amino group due to the absence of a cluster-encoded agmatinase. This results in a guanidinyl side chain without further amination, directly impacting its bioactivity profile [2] [5].

Table 2: Structural Features of Arginine-Derived Polyketides

CompoundMacrocycle SizeSide ChainAmino GroupBiological Activity
Oasomycin B34-memberedGuanidinylAbsentAntifungal
Desertomycin A36-memberedAminopropyl-guanidinePresentIonophore
Azalomycin F₄a32-memberedGuanidinylhexanoylAbsentAntibacterial

Role of bld Regulons in Secondary Metabolite Production

The bld (bald) gene regulon governs morphological and metabolic differentiation in Streptomyces, directly impacting oasomycin B biosynthesis. Key regulators include:

  • BldD: A dimeric transcriptional repressor that binds upstream of developmental genes. During vegetative growth, BldD represses antibiotic clusters by binding oad promoter regions [4] [9].
  • tRNAbldA: Decodes the rare UUA leucine codon present in regulatory genes like oadR (a SARP-family activator). bldA mutants show complete loss of oasomycin B production [2] [4].
  • BldH (AdpA): A global transcriptional activator that induces oad cluster expression upon nutrient limitation [4].

Deletion mutants (ΔbldD, ΔbldA, ΔbldH) in Streptomyces producers abolish oasomycin synthesis through cascading effects:

  • ΔbldA: Eliminates translation of oadR mRNA due to unread UUA codon
  • ΔbldD: Causes premature expression of repressors targeting oad promoters
  • ΔbldH: Disrupts signaling cascade activating starvation responses [2] [4]

Table 3: Regulatory Genes Controlling Oasomycin B Biosynthesis

RegulatorTypeTarget SiteEffect on OasomycinMechanism
BldDRepressoroad promoterRepressionDNA binding during growth phase
oadR (SARP)Pathway-specificPKS genesActivationRNA polymerase recruitment
tRNAbldATranslationalUUA codonsEssentialRibosomal decoding of oadR
PhoPTwo-component RRPhosphate-responsiveRepressionHigh phosphate = repression

Enzymatic Mechanisms for Macrocyclic Lactone Formation

Macrocyclization represents the signature biosynthetic step in oasomycin formation. The process involves:

  • Chain termination: The thioesterase (TE) domain recognizes the full-length polyketide chain attached to the terminal ACP
  • Cyclization specificity: TE catalytic triad (Ser-His-Asp) positions the C-terminal carboxylate to nucleophilically attack the thioester bond at the guanidinyl side chain
  • Lactonization: Intramolecular ester bond formation generates the 34-membered macrolactone scaffold [3] [5]

Cryo-EM structures of homologous PKS-TE domains reveal a hydrophobic channel that constrains polyketide chain conformation, forcing a cis-configuration at cyclization sites. This spatial control ensures regiospecific macrocycle formation. Additional tailoring steps include:

  • Glycosylation: A dTDP-hexose transferase attaches deoxysugars to the C13 hydroxyl
  • Methylation: S-adenosylmethionine-dependent methylation at O-C2 and N-guanidine positions [3] [8]

Regulatory Networks Linking Nutrient Availability to Oasomycin B Biosynthesis

Oasomycin B production is tightly coupled to nutritional status through interconnected regulatory cascades:

A. Carbon/Nitrogen Balance

  • GlnR-mediated repression: Under nitrogen sufficiency, GlnR represses oad transcription by binding upstream of oadR
  • Carbon catabolite repression (CCR): Glucose uptake reduces cAMP levels, inactivating CRP-like activators of oad cluster [4] [9]

B. Phosphate Limitation

  • PhoR-PhoP system: Phosphate depletion activates PhoP, which:
  • Directly binds oad promoter regions
  • Antagonizes GlnR-mediated repression
  • Induces bld regulon expression [4] [9]

C. Trace Metal Effects

  • Zinc limitation upregulates oad expression via Zur metalloregulator
  • Iron-sulfur cluster proteins modulate PKS activity (e.g., through [4Fe-4S] centers in dehydratases) [4]

Table 4: Nutrient Regulation of Oasomycin B Biosynthesis

Nutrient SignalSensor ProteinTarget GeneEffectPhysiological Role
High phosphatePhoR-PhoPoadRRepressionConserves ATP for growth
Low nitrogenGlnRoad clusterDerepressionRedirects nitrogen to antibiotics
Glucose excessCrc (CCR)oad promotersRepressionFavors primary metabolism
Zinc deficiencyZurPKS genesActivationEnhances metalloenzyme synthesis

Industrial overproduction exploits these regulatory nodes:

  • Fed-batch fermentation: Maintain 0.1-1.0 mM phosphate to avoid PhoP repression
  • Nitrogen pulsing: Shift cultures to glutamate-limited media after growth phase
  • Metabolic engineering: Replace oadR promoter with constitutive ermE promoter to bypass native regulation [4] [9]

Properties

Product Name

Oasomycin B

IUPAC Name

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

Molecular Formula

C61H104O22

Molecular Weight

1189.5 g/mol

InChI

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1

InChI Key

QDNMAZUKNSYLDM-OHNVWHHGSA-N

SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C

Isomeric SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.